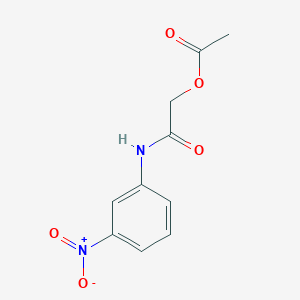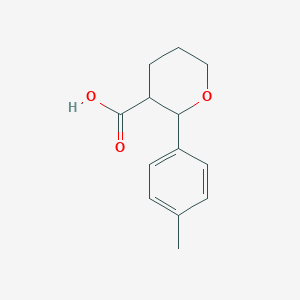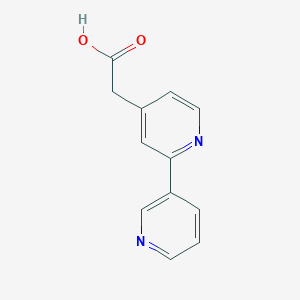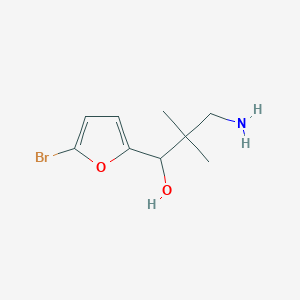
Acetamide, N-(3-nitrophenyl)-2-acetoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-nitrophenyl)-2-acetoxy- is an organic compound with the molecular formula C8H8N2O3. It is also known by other names such as acetanilide, 3’-nitro-; m-nitroacetanilide; N-(3-nitrophenyl)acetamide; N-acetyl-m-nitroaniline; 3-nitro-N-acetylaniline; 3’-nitroacetanilide; 3-nitroacetanilide; and N-(3-nitrophenyl)acetic acid amide . This compound is characterized by the presence of a nitro group attached to the phenyl ring and an acetamide group.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(3-nitrophenyl)-2-acetoxy- typically involves the nitration of acetanilide. The nitration process introduces a nitro group into the aromatic ring of acetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position of the phenyl ring .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Acetamide, N-(3-nitrophenyl)-2-acetoxy- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-nitrophenyl)-2-acetoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-nitrophenyl)-2-acetoxy- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved in these effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(3-nitrophenyl)-2-acetoxy- can be compared with other similar compounds such as:
Acetanilide: Lacks the nitro group and has different chemical and biological properties.
m-Nitroacetanilide: Similar structure but may have different reactivity and applications.
N-Acetyl-m-nitroaniline: Another name for the same compound, highlighting its structural features.
Eigenschaften
Molekularformel |
C10H10N2O5 |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
[2-(3-nitroanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-10(14)11-8-3-2-4-9(5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI-Schlüssel |
FXPSKSZDZMYNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)




![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
